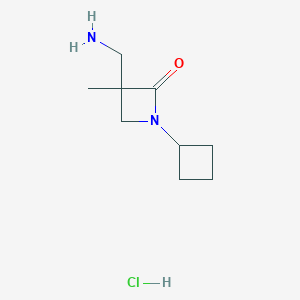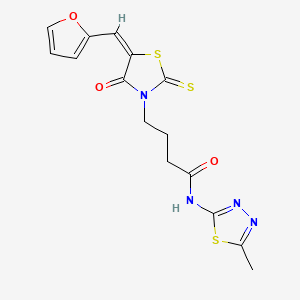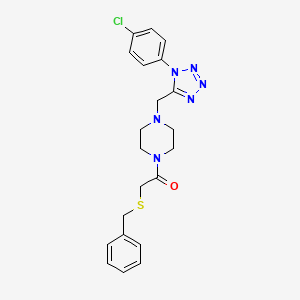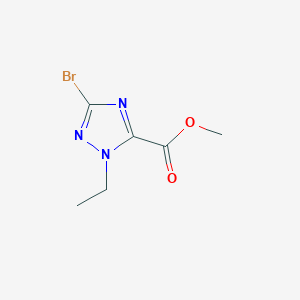![molecular formula C14H11ClN2O2S B2377520 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile CAS No. 929832-45-1](/img/structure/B2377520.png)
4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile, also known as CT-1, is a chemical compound that belongs to the family of thiazole derivatives. CT-1 has gained significant attention in scientific research due to its potential use in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a role in tumor growth and metastasis. 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress and inflammation. 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile in lab experiments is its potential as a new drug candidate. 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has shown promising results in preclinical studies for its antitumor, anti-inflammatory, and antiviral properties. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation is the lack of clinical data on the safety and efficacy of 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile in humans. Further research is needed to determine its potential as a new drug for the treatment of various diseases.
Future Directions
There are several future directions for research on 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its potential therapeutic applications. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. This will be important for its potential use as a new drug. Additionally, research can be conducted to explore the use of 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile in combination with other drugs for enhanced therapeutic effects. Finally, research can be conducted to explore the potential use of 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile is a thiazole derivative that has shown promising results in scientific research for its potential use in the development of new drugs. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans and to better understand its mechanism of action.
Synthesis Methods
The synthesis of 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile involves the reaction of 4-methoxyphenylthiocyanate with 2-chloroacrylonitrile in the presence of a base, followed by a reaction with 2-amino-4-chloro-thiazole. The final product is obtained after purification through recrystallization.
Scientific Research Applications
4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has shown promising results in scientific research for its potential use in the development of new drugs. It has been found to have antitumor, anti-inflammatory, and antiviral properties. Studies have shown that 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile has also shown potential as an antiviral agent against the influenza virus.
properties
IUPAC Name |
4-chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-19-10-4-2-9(3-5-10)12-8-20-14(17-12)11(7-16)13(18)6-15/h2-5,8,11H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBXYCXHOUKDMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)

![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2377446.png)



![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)

![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)